![molecular formula C4H9BrO2 B054506 1-Bromo-2-(methoxymethoxy)ethane CAS No. 112496-94-3](/img/structure/B54506.png)
1-Bromo-2-(methoxymethoxy)ethane
Overview
Description
1-Bromo-2-(methoxymethoxy)ethane, also known as 2-Bromoethyl methoxymethyl ether, is an organic compound with the molecular formula C4H9BrO2 . It is a clear colorless to pale yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
1-Bromo-2-(methoxymethoxy)ethane can be synthesized from a solution of phosphorous tribromide . The solution is stirred for 15 minutes in an ice bath before the dropwise addition of phosphorous tribromide over a 10-minute period. The solution is then allowed to gradually warm and stir at room temperature for 14 hours. The solution is then heated in a 90 °C oil bath for 1 hour .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(methoxymethoxy)ethane can be represented by the SMILES string COCOCCBr
. The InChI key for this compound is HRKGXDSPQAOGBB-UHFFFAOYSA-N
.
Chemical Reactions Analysis
1-Bromo-2-(methoxymethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Physical And Chemical Properties Analysis
1-Bromo-2-(methoxymethoxy)ethane has a molecular weight of 169.02 g/mol . It has a refractive index (n20/D) of 1.480 . The boiling point of this compound is 116-117 °C , and it has a density of 1.448 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Diketo Derivatives
1-Bromo-2-(methoxymethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Synthesis of Squarine Dyes
This compound can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation .
Organic Synthesis
1-Bromo-2-(methoxymethoxy)ethane is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of organic compounds.
Pharmaceuticals
In the pharmaceutical industry, 1-Bromo-2-(methoxymethoxy)ethane is used as an intermediate in the synthesis of various pharmaceutical products .
Agrochemicals
This compound is also used in the production of agrochemicals . It can be used to synthesize pesticides and other agricultural chemicals.
Dyestuff
1-Bromo-2-(methoxymethoxy)ethane is used in the production of dyestuff . It can be used to create dyes with specific properties.
Safety and Hazards
1-Bromo-2-(methoxymethoxy)ethane is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .
Mechanism of Action
Target of Action
1-Bromo-2-(methoxymethoxy)ethane is a synthetic compound used in various chemical reactions It’s known to be used in the synthesis of other complex compounds .
Mode of Action
It’s known that bromo compounds like this one often act as alkylating agents, reacting with nucleophiles in other molecules during synthesis .
Biochemical Pathways
It’s used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are known to be efficient pigments for two-photon excited fluorescence microscopy .
Result of Action
1-Bromo-2-(methoxymethoxy)ethane is used in the synthesis of DPP derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGXDSPQAOGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391526 | |
Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethoxy)ethane | |
CAS RN |
112496-94-3 | |
Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.